molecular formula C11H14O3 B109003 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone CAS No. 747414-17-1

1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone

Cat. No. B109003
CAS RN: 747414-17-1
M. Wt: 194.23 g/mol
InChI Key: YFIAXNACMLJXRX-UHFFFAOYSA-N
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Description

“1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone” is a chemical compound with the CAS Number: 747414-17-1 . It has a molecular weight of 194.23 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H14O3 . The InChI code for this compound is 1S/C11H14O3/c1-6(2)8-4-9(7(3)12)11(14)5-10(8)13/h4-6,13-14H,1-3H3 .


Physical And Chemical Properties Analysis

  • Boiling point: 342℃
  • Density: 1.156
  • Flash point: 175℃
  • Storage temperature: Inert atmosphere, Room Temperature
  • Physical form: solid
  • pKa: 8.49±0.23 (Predicted)

Mechanism of Action

The mechanism of action of DIPE is not fully understood, however, it is believed that the compound acts as a catalyst in organic reactions. This is due to its ability to form hydrogen bonds with other molecules, which allows it to facilitate the formation of new bonds between molecules. In addition, DIPE is believed to be able to activate certain molecules, allowing them to react with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIPE are not fully understood, however, the compound has been studied for its potential effects on the human body. Studies have shown that DIPE has the potential to reduce inflammation, as well as to reduce the symptoms of certain diseases, such as asthma and allergies. In addition, DIPE has been studied for its potential to inhibit certain enzymes, which could potentially be used to treat certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using DIPE in laboratory experiments are its low cost, its water-solubility, and its ability to act as a catalyst in organic reactions. Additionally, DIPE is relatively stable and has a low toxicity, which makes it an ideal reagent for laboratory experiments. The main limitation of using DIPE in laboratory experiments is its relatively low yield, which can be improved by using higher temperatures and longer reaction times.

Future Directions

The future of DIPE is promising, as the compound has been studied extensively for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology. In the future, DIPE could be used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, cosmetics, and food additives. Additionally, DIPE could be used to synthesize a variety of polymers and to synthesize other compounds. Furthermore, DIPE could be used to develop new drugs, as well as to improve existing drugs. Finally, DIPE could be used to improve the efficacy of certain drugs, as well as to reduce their side effects.

Scientific Research Applications

DIPE has been studied extensively for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology. In organic chemistry, DIPE has been used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, cosmetics, and food additives. In biochemistry, DIPE has been used in the synthesis of various polymers, and it has been used as a reagent in the synthesis of other compounds. In pharmacology, DIPE has been used as a precursor for the synthesis of various drugs, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs.

Safety and Hazards

The safety information for “1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone” includes the following hazard statements: H302;H315;H319;H335 . The precautionary statements include P261;P305+P351+P338 . The compound is represented by the GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

1-(2,4-dihydroxy-5-propan-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-6(2)8-4-9(7(3)12)11(14)5-10(8)13/h4-6,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIAXNACMLJXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647248
Record name 1-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

747414-17-1
Record name 1-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Isopropyl-benzene-1,3-diol (5.8 g) and boron trifluoride etherate (28.7 ml) were introduced into a 250 ml single neck RB flask equipped with a reflux condenser and an inlet for nitrogen atmosphere stirred at RT for 10 min. Acetic acid (4.55 ml) was added to the reaction mixture and stirred at 90° C. for 16 h. On completion, 10% sodium acetate (300 ml) was added to the reaction mixture which was stirred at RT for 4 h before. The reaction mixture was extracted with ethyl acetate (300 ml) and washed with sat. sodium bicarbonate (100 ml) and the organic layer was dried over sodium sulphate. The reaction was monitored by TLC (10% EtOAc/n-hexane, product Rf˜0.5). The solvent was removed under reduced pressure to give a residue, which was further purified by column chromatography (SiO2, 10% EtOAc/n-hexane).
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Synthesis routes and methods II

Procedure details

4-Isopropyl-benzene-1,3-diol (1 eq) was taken up in BF3.OEt2 (6 eq) and acetic acid was added (2 eq). The solution was heated for 16 hours at 90° C. than allowed to cool to room temperature. The solution was added drop wise to 10% NaOAc (aq) and allowed to stand for 4 hours, before being extracted in to EtOAc. The organic phases were combined and washed with sat. NaHCO3 (aq), then dried over MgSO4, filtered and concentrated in vacuo. The residual oil was purified by column chromatography, eluting with dichloromethane, to give 1-(2,4-Dihydroxy-5-isopropyl-phenyl)-ethanone as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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